molecular formula C10H9N3O2 B15216218 N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 102140-71-6

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B15216218
CAS No.: 102140-71-6
M. Wt: 203.20 g/mol
InChI Key: YBOUVTOMSZDKTF-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with the molecular formula C₁₀H₉N₃O₂ . It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide. The reaction mixture is stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methyl-1,2,5-oxadiazol-3-yl)benzoic acid, while reduction could produce N-(4-methyl-1,2,5-oxadiazol-3-yl)benzylamine .

Comparison with Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)benzoic acid

Uniqueness: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

CAS No.

102140-71-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C10H9N3O2/c1-7-9(13-15-12-7)11-10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)

InChI Key

YBOUVTOMSZDKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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